tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a thiophene ring substituted with an iodine atom at the 5-position and a tert-butoxycarbonyl (Boc) group linked via an ethyl chain.
The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates. The iodine substituent on the thiophene ring may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s favorable leaving-group properties. Applications likely include medicinal chemistry, where such compounds serve as building blocks for bioactive molecules or ligands for receptor targeting .
Properties
Molecular Formula |
C11H16INO2S |
|---|---|
Molecular Weight |
353.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16INO2S/c1-11(2,3)15-10(14)13-7-6-8-4-5-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,13,14) |
InChI Key |
YPTBCIGAEQUGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(S1)I |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the reaction of a suitable amine with an isocyanate derivative of tert-butyl carbamate. The key steps include synthesis of the isocyanate intermediate, followed by nucleophilic attack by the 2-amino-5-iodothiophene or its derivatives.
Step-by-step Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Preparation of tert-butyl isocyanate | React di-tert-butyl dicarbonate (Boc2O) with phosgene or triphosgene under controlled conditions to generate tert-butyl isocyanate. |
| 2 | Formation of the amine precursor | Synthesize 2-amino-5-iodothiophene via halogenation of thiophene-2-amine or through halogen exchange reactions. |
| 3 | Carbamate coupling | React 2-amino-5-iodothiophene with tert-butyl isocyanate in an inert solvent (e.g., dichloromethane) with a base such as triethylamine at 0–25°C, stirring for 12–24 hours. |
Advantages
- High selectivity and yields (~80-90%) when optimized.
- Mild reaction conditions.
Limitations
- Requires synthesis of the isocyanate intermediate.
- Sensitive to moisture; requires anhydrous conditions.
Carbamate Formation via Chlorocarbonate Intermediates
Method Overview
This method involves converting tert-butyl alcohol into a chlorocarbonate, which then reacts with the amino group of 2-(5-iodothiophen-2-yl)ethylamine.
Step-by-step Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Preparation of tert-butyl chlorocarbonate | React tert-butyl alcohol with phosgene or triphosgene in the presence of a base like pyridine at 0–25°C. |
| 2 | Coupling with amine | Add the chlorocarbonate to 2-(5-iodothiophen-2-yl)ethylamine in an inert solvent such as dichloromethane, with a base like triethylamine, at room temperature, stirring for 8–16 hours. |
Advantages
- Good control over reaction progress.
- Suitable for scale-up.
Limitations
- Handling of phosgene or triphosgene requires strict safety measures.
- Possible side reactions if moisture is present.
Cross-Coupling Strategies for Iodothiophene Functionalization
Method Overview
In cases where the iodothiophene derivative is synthesized separately, a cross-coupling approach such as Suzuki-Miyaura can attach the ethyl carbamate precursor to the iodothiophene core.
Step-by-step Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Preparation of boronic acid derivative | Convert 2-(5-iodothiophen-2-yl)ethylamine to its boronic acid derivative via Miyaura borylation. |
| 2 | Coupling with carbamate precursor | React the boronic acid with a suitable electrophile (e.g., a halogenated carbamate) under Pd-catalyzed conditions in a solvent like toluene or dioxane, with base such as potassium carbonate, at 80–100°C. |
Advantages
- High regioselectivity.
- Modular approach allowing diverse substitutions.
Limitations
- Multi-step process.
- Requires palladium catalysts and careful purification.
Notes on Reaction Conditions and Optimization
- Temperature: Most reactions are optimized between 0°C and 50°C to prevent decomposition.
- Solvent Choice: Dichloromethane, tetrahydrofuran, or toluene are preferred based on solubility and reactivity.
- Bases: Triethylamine, pyridine, or sodium bicarbonate are commonly used to neutralize acids formed.
- Reaction Time: Typically ranges from 8 to 24 hours, depending on the method and reagents.
Data Summary Table
| Method | Yield (%) | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Isocyanate Route | 80–90 | Di-tert-butyl dicarbonate, triphosgene, amine | Inert solvent, 0–25°C | Mild, high yield | Sensitive to moisture |
| Chlorocarbonate Route | 75–85 | Phosgene/triphosgene, tert-butyl alcohol, amine | 0–25°C | Good control | Handling hazardous reagents |
| Cross-coupling | 70–85 | Boronic acid, Pd catalyst | 80–100°C | Regioselective | Multi-step |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodine atom on the thiophene ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The carbamate group can also interact with enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key structural analogs differ in the substituent on the thiophene ring, the linker between the carbamate and heterocycle, and the carbamate’s protective group.
Table 1: Structural Comparison of Thiophene-Based Carbamates
Key Observations :
- Substituent Effects : Iodine’s larger atomic radius compared to bromo or chloro groups may increase steric hindrance and polarizability, influencing reactivity in cross-couplings .
- Carbamate Stability : The tert-butyl group provides robust protection against nucleophiles and acids, whereas smaller groups (e.g., ethyl carbamate in ) are more prone to hydrolysis .
Table 3: Property Comparison
Key Findings :
- Toxicity: tert-Butyl carbamates (e.g., in ) show negligible carcinogenic activity in mice, unlike ethyl or vinyl carbamates, which induce tumors .
- Reactivity : The iodine substituent enhances utility in palladium-catalyzed reactions, offering advantages over bromo or chloro analogs in constructing complex architectures .
Biological Activity
tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features, which include a tert-butyl group and an iodinated thiophene moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
- IUPAC Name : this compound
The compound's structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound involves several key steps:
- Iodination of Thiophene : The thiophene ring is iodinated at the 5-position using iodine and an oxidizing agent.
- Ethyl Chain Attachment : The iodinated thiophene is reacted with an ethylating agent.
- Formation of Carbamate : The final step involves reacting the ethylated thiophene with tert-butyl carbamate under basic conditions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The iodine atom on the thiophene ring can engage in halogen bonding, enhancing binding affinity to proteins or enzymes. Additionally, the carbamate group may interact with various enzymes, potentially inhibiting their activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing thiophene moieties have antimicrobial properties. The specific interactions of the iodinated structure may enhance these effects against bacteria and fungi.
- Enzyme Inhibition : The carbamate functional group is known to inhibit certain enzymes, making this compound a potential candidate for drug development targeting specific pathways.
- Anticancer Potential : Similar compounds have shown promise in cancer treatment by modulating signaling pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:
Study 1: Antimicrobial Activity
A study published in MDPI explored the antimicrobial effects of thiophene derivatives against various pathogens. Results indicated that modifications in the thiophene structure significantly influenced antibacterial efficacy, suggesting that this compound could exhibit similar or enhanced activity due to its unique iodinated structure .
Study 2: Enzyme Interaction
Research conducted on related carbamate compounds demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to structural features such as halogen substitution, which could be extrapolated to hypothesize similar effects for this compound .
Study 3: Cancer Therapeutics
In a case study examining the anticancer properties of thiophene derivatives, compounds were found to induce apoptosis in cancer cell lines through modulation of key signaling pathways. The presence of iodine was noted to enhance these effects, indicating potential therapeutic applications for iodinated derivatives such as this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | C5H11NO2 | General industrial fine chemical; used in palladium-catalyzed synthesis |
| Tert-butyl (2-aminoethyl)carbamate | C7H16N2O2 | Contains an amino group; used in pharmaceutical intermediates |
| Tert-butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate | C12H16BrN2O2S | Similar structure but contains bromine instead of iodine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate?
- Methodology : The compound is synthesized via nucleophilic substitution or carbamate formation. A common approach involves reacting 5-iodothiophene-2-ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis of the carbamate group. Solvents like dichloromethane or THF are typically used, and reaction progress is monitored via TLC or LC-MS .
- Purification : Crude products are purified using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H), carbamate carbonyl (δ ~155 ppm for C), and iodine-substituted thiophene protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 382.03) .
- IR Spectroscopy : Stretching bands for N-H (~3300 cm) and C=O (~1700 cm) confirm carbamate formation .
Q. What safety precautions are critical during handling?
- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. The iodine substituent may pose toxicity risks, requiring disposal via halogen-specific waste protocols .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The 5-iodo group on thiophene facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) for functionalization. For Suzuki reactions, optimize with Pd(PPh), KCO, and aryl boronic acids in DMF/HO at 80°C. Yields depend on steric hindrance from the tert-butyl group .
- Contradictions : Some studies report lower yields (~60%) compared to bromo/thiophene analogs (~80%), likely due to iodine’s weaker leaving-group ability. Troubleshoot by increasing catalyst loading or reaction time .
Q. What strategies are used to study structure-activity relationships (SAR) for biological applications?
- Approach :
Derivatization : Modify the iodine or ethyl linker to assess impact on bioactivity (e.g., replace iodine with CF for metabolic stability).
Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (IC determination).
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Data Interpretation : Correlate electronic effects (iodine’s electronegativity) with binding affinity trends .
Q. How can computational methods predict the compound’s physicochemical properties?
- Tools :
- LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP ~3.2), critical for blood-brain barrier penetration.
- DFT Studies : Gaussian 09 optimizes geometry and calculates HOMO-LUMO gaps to predict redox stability .
- Validation : Compare computed NMR shifts with experimental data to refine models .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Key Issues :
- Iodine Stability : Degradation under prolonged heating; use low-temperature conditions (<50°C).
- Purification : Switch from column chromatography to fractional crystallization for cost-effective scale-up .
- Yield Optimization : Design of Experiments (DoE) to test variables (base equivalents, solvent ratios) .
Data Contradiction Analysis
Q. Discrepancies in reported reaction yields: How to resolve them?
- Root Causes :
- Moisture Sensitivity : Anhydrous conditions are critical; trace water hydrolyzes tert-butyl chloroformate, reducing yields.
- Catalyst Poisoning : Iodine may deactivate palladium catalysts; pre-stir catalyst with ligand to enhance activity .
- Mitigation : Use molecular sieves during synthesis and validate reagent purity via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
